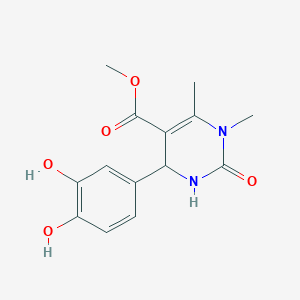
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” is a high-quality reference standard used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds, such as “3-(2-amino-1,3-thiazol-4-yl)benzonitrile”, involves the use of aldehyde derivatives (quinoline or quinolone) with 1 mmol of 3-(2-amino-1,3-thiazol-4-yl)coumarin or 5-phenylthiazol-2-amine, and TEAA (1 mL) as a catalyst at room temperature .
Molecular Structure Analysis
The molecular structure of “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” has a molecular weight of 201.25 .
Physical And Chemical Properties Analysis
The compound “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” is a powder with a purity of 95%. It has a storage temperature of 4 degrees Celsius .
Scientific Research Applications
Antimicrobial Activity
The synthesis of novel α-aminophosphonates derivatives incorporating quinoline or quinolone, along with coumarylthiazole or 5-phenylthiazol-2-amine moieties, has been explored. These compounds were designed and synthesized via the Kabachnik–Fields reaction using an ionic liquid and ultrasound irradiation. In vitro antimicrobial screening revealed that several of these compounds exhibit moderate inhibitory activities against both Gram-positive and Gram-negative bacteria. Notably, compounds 9e, 9g, 9h, 9i, 9f, 9g, and 9h demonstrated promising activity, with MIC values ranging between 0.25 and 128 μg/mL. Additionally, compounds 9b, 9c, 9f, 9g, 9h, 10k, and 10l displayed excellent antifungal inhibition, with MIC values ranging from 0.25 to 32 μg/mL .
Anticancer Potential
While specific studies on F2158-1760’s anticancer properties are scarce, it’s worth exploring its potential in this field. Investigating its effects on cancer cell lines, especially liver cancer (HEPG2) and breast cancer (MCF7), could provide valuable insights. Further research is needed to elucidate its mechanisms of action and potential as an anticancer agent .
Anti-HIV Activity
Given the diverse biological activities of thiazole derivatives, including antiviral properties, F2158-1760 might be evaluated for its anti-HIV potential. In vitro assays against HIV-infected cells could shed light on its efficacy and safety .
Mechanism of Action
Safety and Hazards
The compound “3-(2-amino-1,3-thiazol-4-yl)benzonitrile” has several hazard statements, including H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
Thiazoles, which include “3-(2-amino-1,3-thiazol-4-yl)benzonitrile”, have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers. They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-14(2)18(15,16)9-5-3-4-8(6-9)10-7-17-11(12)13-10/h3-7H,1-2H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPJPFQJMDNMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminothiazol-4-yl)-N,N-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(2-fluorophenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B6574152.png)


![N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide](/img/structure/B6574170.png)
![3-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574178.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6574182.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B6574185.png)
![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6574198.png)
![N-(3,5-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574201.png)
![N-(2-methoxy-5-methylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B6574204.png)


![2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B6574238.png)
![3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(piperidin-1-yl)propan-1-one](/img/structure/B6574240.png)